Phosphoaminophosphonic acid-adenylate ester

Catalog No.
S565752
CAS No.
25612-73-1
M.F
C10H17N6O12P3
M. Wt
506.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoaminophosphonic acid-adenylate ester

CAS Number

25612-73-1

Product Name

Phosphoaminophosphonic acid-adenylate ester

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.2 g/mol

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Synonyms

Adenosine 5'-(beta,gamma-Imino)triphosphate, Adenyl Imidodiphosphate, Adenylimidodiphosphate, Adenylyl Imidodiphosphate, Adenylylimidodiphosphate, AMP-PNP, AMP-PNP, Mg, AMPPNP, ATP(beta,gamma-NH), beta,gamma imido ATP, beta,gamma-imido-ATP, gamma Imido ATP, gamma Imino ATP, gamma-Imido-ATP, gamma-Imino-ATP, Imidodiphosphate, Adenyl, Imidodiphosphate, Adenylyl, Mg 5' Adenylylimidodiphosphate, Mg AMP PNP, Mg AMP-PNP, Mg-5'-Adenylylimidodiphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Function and Mechanism of Action:

Phosphoaminophosphonic acid-adenylate ester, also known as AMP-PNP, is a non-hydrolysable analogue of the essential cellular energy molecule Adenosine Triphosphate (ATP) []. Unlike ATP, which readily loses its terminal phosphate group to fuel cellular processes, AMP-PNP lacks the necessary oxygen atom for hydrolysis. This property makes AMP-PNP a valuable tool in research for studying:

  • ATP-dependent enzymes and pathways: By competitively binding to the ATP binding site of enzymes, AMP-PNP acts as a specific inhibitor, allowing researchers to dissect the role of ATP in various cellular functions [].
  • Cellular signaling: AMP-PNP can be used to study signaling pathways that involve ATP hydrolysis, such as those mediated by G-proteins [].

Applications in Research:

AMP-PNP finds applications in various scientific research fields, including:

  • Biochemistry: Studying enzyme mechanisms, protein-protein interactions, and signal transduction pathways [, ].
  • Cell biology: Investigating cellular processes like motility, secretion, and division that rely on ATP-dependent functions [].
  • Neuroscience: Understanding the role of ATP in neuronal activity and neurotransmission [].
  • Drug discovery: Identifying and characterizing novel drugs that target ATP-dependent processes [].

Advantages and limitations:

  • Advantages: AMP-PNP offers several advantages as a research tool, including its high specificity, stability, and cell permeability [].
  • Limitations: Despite its benefits, AMP-PNP can have limitations, such as potential off-target effects and the inability to fully mimic the complete functionality of ATP [].

XLogP3

-6

Other CAS

114661-04-0
25612-73-1

Wikipedia

Phosphoaminophosphonic Acid-Adenylate Ester
AMP-PNP

Dates

Modify: 2023-08-15

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